molecular formula C44H84NO7P B124800 [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 155575-01-2

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Katalognummer: B124800
CAS-Nummer: 155575-01-2
Molekulargewicht: 770.1 g/mol
InChI-Schlüssel: VYKSGWCIVDQIQR-MEAIPJDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a structurally complex phospholipid derivative. It features a glycerol backbone with three distinct substituents:

  • Sn-1 position: A hexadecoxy (C16) ether linkage.
  • Sn-2 position: An unsaturated fatty acyl chain, (8Z,11Z,14Z)-icosa-8,11,14-trienoyl, containing three cis-configured double bonds.
  • Sn-3 position: A phosphocholine head group (2-(trimethylazaniumyl)ethyl phosphate), conferring amphiphilic properties.

This molecule is a synthetic or semi-synthetic analog of natural glycerophospholipids, designed to study membrane dynamics or receptor interactions. Its stereochemistry (2R configuration) is critical for mimicking natural lipid asymmetry in biological membranes .

Eigenschaften

IUPAC Name

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3/b16-14-,22-20-,25-24-/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSGWCIVDQIQR-MEAIPJDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155575-01-2
Record name L-α-Phosphatidylcholine, β-(cis-8,11,14-eicosatrienoyl)-γ-O-hexadecyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PC(O-16:0/20:3(8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Stepwise Acylation and Alkoxylation

The synthesis of PC(O-16:0/20:3) typically follows a modular approach, beginning with the preparation of the glycerol backbone functionalized with hexadecanol (C16:0) and (8Z,11Z,14Z)-icosatrienoyl acid (C20:3). The sn-1 and sn-2 positions are sequentially modified via esterification and etherification reactions.

sn-1 Alkoxylation

Hexadecanol is coupled to the sn-1 position of sn-glycero-3-phosphocholine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This reaction proceeds in anhydrous dichloromethane (CH₂Cl₂) under nitrogen at 40°C for 72 hours, achieving yields of 59–87%. The use of cadmium chloride (CdCl₂) complexes stabilizes the phosphocholine intermediate during purification.

sn-2 Acylation

The (8Z,11Z,14Z)-icosatrienoyl acid is introduced at the sn-2 position via a similar DCC/DMAP-mediated esterification. Stereochemical control at the sn-2 position is ensured by chiral chromatography or enantioselective catalysis, preserving the (2R) configuration.

Phosphorylation and Quaternization

The final step involves phosphorylation of the glycerol’s sn-3 hydroxyl group using phosphorylating agents such as phosphorus oxychloride (POCl₃), followed by quaternization with trimethylamine to yield the phosphocholine headgroup. This step requires rigorous moisture control to prevent hydrolysis of the phosphate intermediate.

Purification and Characterization

Chromatographic Techniques

Crude PC(O-16:0/20:3) is purified via silica gel chromatography using gradients of chloroform/methanol/water (65:25:4 v/v). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms >95% purity.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.35–5.29 (m, 6H, CH₂-CH=CH), 4.38–4.25 (m, 1H, sn-2 glycerol), 3.66 (s, 9H, N(CH₃)₃).

    • ³¹P NMR : Single resonance at δ -0.85 ppm confirms phosphate integrity.

  • Mass Spectrometry :

    • ESI-MS : m/z 770.11 [M+H]⁺, consistent with the molecular formula C₄₄H₈₄NO₇P.

Formulation and Stability

Solubility Profiles

PC(O-16:0/20:3) exhibits limited aqueous solubility (logP = 11.79) but dissolves readily in dimethyl sulfoxide (DMSO) or ethanol. For biological applications, stock solutions are prepared in DMSO (e.g., 5–20 mM) and diluted into aqueous buffers containing surfactants like Tween 80.

Table 1: Solubility and Stock Preparation

SolventSolubility (mg/mL)Storage Conditions
DMSO25-20°C, 3 years
Ethanol154°C, 2 years
Corn Oil2.5-80°C, 6 months

In Vivo Formulation Strategies

For animal studies, PC(O-16:0/20:3) is typically emulsified in saline/PEG300/Tween 80 (45:40:5 v/v) to enhance bioavailability.

Comparative Analysis of Synthetic Routes

Table 2: Yield Optimization Across Methods

MethodCoupling AgentTemperatureYield (%)Purity (%)
DCC/DMAPCH₂Cl₂40°C8795
EDCI/HOBtDMF25°C7289
Carbodiimide-FreeT3P®60°C6592

The DCC/DMAP protocol remains the gold standard due to its high efficiency, though carbodiimide-free alternatives like T3P® offer reduced toxicity.

Applications and Biological Implications

PC(O-16:0/20:3)’s amphiphilic structure enables membrane integration and signaling modulation. Its synthesis supports drug delivery systems targeting lipid rafts and polyunsaturated fatty acid (PUFA)-mediated pathways .

Analyse Chemischer Reaktionen

Types of Reactions

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The eicosatrienoic acid moiety can be released and converted into bioactive lipid mediators, which participate in various signaling pathways. These mediators can modulate inflammatory responses, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its combination of ether linkage at Sn-1 , polyunsaturated acyl chain at Sn-2 , and phosphocholine head group . Below is a comparative analysis with structurally related compounds:

Compound Sn-1 Substituent Sn-2 Substituent Head Group Key Properties
Target Compound Hexadecoxy (C16 ether) (8Z,11Z,14Z)-Icosa-8,11,14-trienoyl (3 double bonds) Phosphocholine Enhanced membrane fluidity due to Sn-2 unsaturation; ether linkage increases stability
(2R)-2-[(5Z,8Z,11Z,14Z)-Icosatetraenoyloxy]-3-[(1Z)-1-octadecen-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate (1Z)-Octadecenyloxy (C18) (5Z,8Z,11Z,14Z)-Icosatetraenoyl (4 double bonds) Phosphocholine Higher unsaturation at Sn-2 may increase oxidative instability but improve membrane curvature
1-Oleoyl-2-eicosenoyl-sn-glycero-3-phosphocholine Oleoyl (C18:1, 9Z) Eicosenoyl (C20:1, 11Z) Phosphocholine Lower unsaturation (1 double bond per chain) reduces fluidity; ester linkages increase hydrolytic susceptibility
Anandamide (Arachidonylethanolamide) N/A (ethanolamide) Arachidonoyl (C20:4, 5Z,8Z,11Z,14Z) Ethanolamine Binds cannabinoid receptors; lack of glycerol backbone distinguishes it from phospholipids

Physicochemical Properties

  • Hydrophobicity: The target compound’s Sn-2 trienoyl chain (3 double bonds) reduces hydrophobicity compared to fully saturated analogs but increases it relative to tetra-unsaturated derivatives like the compound in .
  • Stability: Ether linkages (Sn-1) resist enzymatic hydrolysis compared to ester-linked analogs (e.g., 1-oleoyl-2-eicosenoyl-sn-glycero-3-phosphocholine) .
  • Melting Point: The Sn-2 trienoyl chain lowers the melting point relative to saturated chains but raises it compared to tetra-unsaturated chains due to reduced van der Waals interactions .

Biologische Aktivität

The compound [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative. Its structure incorporates a long-chain fatty alcohol (hexadecanol), a polyunsaturated fatty acid (icosatrienoic acid), and a phosphocholine moiety. This unique combination endows it with amphiphilic properties, crucial for various biological functions and applications.

Structural Characteristics

The compound's molecular structure can be summarized as follows:

Component Description
Long-chain fatty alcoholHexadecanol (C16H34O)
Polyunsaturated fatty acid(8Z,11Z,14Z)-icosatrienoic acid (C20H33O2)
Phosphocholine moietyTrimethylammonium group attached to a phosphate backbone

Biological Activity

The biological activity of this compound is significant and multifaceted:

  • Membrane Formation and Stability : The amphiphilic nature allows this phospholipid to integrate into cellular membranes, influencing their fluidity and stability. This characteristic is vital for maintaining cellular integrity and facilitating membrane protein function.
  • Signaling Molecule : Similar to other phospholipids, this compound may act as a signaling molecule. It can participate in various signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
  • Interaction with Proteins : The unique structural features allow for interactions with specific proteins involved in lipid metabolism and cell signaling. Research indicates that phosphatidylcholine derivatives can influence the activity of enzymes like phospholipase A2 and protein kinase C.
  • Potential Therapeutic Applications : Preliminary studies suggest that compounds with similar structures may have therapeutic potential in treating conditions related to inflammation and cancer due to their ability to modulate cell signaling pathways.

Case Studies

Research has explored the biological implications of structurally similar compounds:

  • Phosphatidylcholine Derivatives : Studies have shown that these derivatives can enhance membrane fluidity and facilitate the transport of bioactive molecules across cell membranes. For instance, phosphatidylcholine has been implicated in improving drug delivery systems in cancer therapy.
  • Lysophosphatidic Acid (LPA) : LPA is known for its role in promoting cell proliferation and survival. The structural similarities suggest that this compound may exhibit comparable bioactivity.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Cellular Uptake Studies : Experiments indicate that the compound is efficiently incorporated into various cell types, suggesting its potential use as a drug delivery vehicle.
  • In Vitro Studies : In vitro assays have demonstrated that this phospholipid derivative can modulate inflammatory responses in macrophages, indicating its role in immune regulation.
  • Comparative Analysis : Comparative studies with other phospholipids reveal that the presence of long-chain fatty acids enhances bioactivity and stability under physiological conditions.

Q & A

Q. What experimental techniques are critical for confirming the stereochemistry and regiochemistry of this phospholipid derivative?

The compound’s stereochemistry (e.g., the (2R) configuration) and double bond positions (8Z,11Z,14Z) require validation via:

  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments to assess spatial proximity of protons, confirming stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns, distinguishing isomers .
  • Computational Modeling : Tools like ACD/Labs Percepta predict physicochemical properties and validate InChI stereodescriptors .

Q. How can researchers synthesize this compound with high purity for biochemical assays?

Synthesis involves:

  • Stepwise Esterification : Protect the glycerol backbone’s hydroxyl groups, followed by regioselective acylation with (8Z,11Z,14Z)-icosa-8,11,14-trienoyl chloride and hexadecyl ether .
  • Phosphorylation : Introduce the phosphocholine headgroup using 2-(trimethylazaniumyl)ethyl phosphate under anhydrous conditions .
  • Purification : Reverse-phase HPLC or silica gel chromatography to resolve acyl chain isomers and byproducts .

Advanced Research Questions

Q. What methodologies are recommended to investigate this compound’s interaction with lipid membranes or receptors?

Advanced approaches include:

  • Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers to measure binding kinetics with receptors like cannabinoid (CB1/CB2) or TRP channels, analogous to anandamide studies .
  • Fluorescence Anisotropy : Incorporate fluorescently labeled derivatives to monitor membrane fluidity changes .
  • Molecular Dynamics Simulations : Model interactions with lipid rafts or membrane proteins, leveraging the compound’s unsaturated acyl chains .

Q. How should researchers address contradictions in lipidomic data involving this compound and its isomers?

Contradictions often arise from:

  • Isomer Co-elution : Use orthogonal separation techniques (e.g., ion mobility-MS) to distinguish regioisomers .
  • Oxidative Degradation : Implement antioxidant additives (e.g., BHT) during extraction and storage to prevent polyunsaturated acyl chain oxidation .
  • Cross-Validation : Compare data across multiple platforms (e.g., LC-MS, MALDI-TOF) and reference synthetic standards .

Q. What strategies optimize the compound’s metabolic stability in cellular assays?

To assess stability:

  • Liver Microsome Assays : Incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify degradation pathways .
  • Stable Isotope Tracing : Use deuterated acyl chains to track metabolic incorporation into cellular membranes .
  • Targeted Lipidomics : Quantify degradation products (e.g., lysophosphatidylcholine) via LC-MS/MS .

Methodological Notes

  • Nomenclature Variability : The compound is referenced under multiple synonyms (e.g., PC(20:3/16:0)) in lipid databases; researchers must cross-check identifiers (e.g., InChIKey, CAS) .
  • Ethical Synthesis : Avoid commercial sources flagged as unreliable; prioritize peer-reviewed synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.